molecular formula C18H25N3O3 B3141690 6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one CAS No. 483331-94-8

6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one

Cat. No.: B3141690
CAS No.: 483331-94-8
M. Wt: 331.4 g/mol
InChI Key: IEWZQQAAFANVIX-UHFFFAOYSA-N
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Description

6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one is a quinoline derivative with a complex molecular structure. Quinolines are heterocyclic aromatic organic compounds with diverse biological activities, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents such as dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, quinoline derivatives have shown a range of activities, including antimicrobial, antiviral, and anticancer properties. This compound, in particular, may be investigated for its potential to inhibit specific biological targets.

Medicine: In medicine, quinoline derivatives are explored for their therapeutic potential. This compound could be studied for its efficacy in treating various diseases, such as infections and cancers, due to its ability to interact with biological molecules.

Industry: Industrially, quinoline derivatives are used in the production of dyes, pigments, and other chemical products. This compound's unique structure may offer advantages in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one: Another quinoline derivative with potential kinase inhibitory activity.

  • 3-Methoxy-4-(morpholin-4-yl)aniline: A related compound with applications in organic synthesis.

Uniqueness: 6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one stands out due to its specific structural features, which may confer unique biological activities compared to other quinoline derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are necessary to fully understand its properties and therapeutic potential.

Properties

IUPAC Name

6-methoxy-3-[(3-morpholin-4-ylpropylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-23-16-3-4-17-14(12-16)11-15(18(22)20-17)13-19-5-2-6-21-7-9-24-10-8-21/h3-4,11-12,19H,2,5-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWZQQAAFANVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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